molecular formula C8H10BrNO2S B2801527 4-Bromo-2,3-dimethylbenzene-1-sulfonamide CAS No. 1354963-11-3

4-Bromo-2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B2801527
CAS No.: 1354963-11-3
M. Wt: 264.14
InChI Key: BCJRHJJIVUFJBQ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol . It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Scientific Research Applications

4-Bromo-2,3-dimethylbenzene-1-sulfonamide is used in various scientific research applications, including:

Safety and Hazards

The safety information for 4-Bromo-2,3-dimethylbenzene-1-sulfonamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethylbenzene-1-sulfonamide typically involves the bromination of 2,3-dimethylbenzenesulfonamide. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same bromination reaction but is optimized for large-scale production by adjusting parameters such as flow rate, temperature, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,3-dimethylbenzene-1-sulfonamide
  • 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide
  • 4-Iodo-2,3-dimethylbenzene-1-sulfonamide

Uniqueness

4-Bromo-2,3-dimethylbenzene-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-2,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJRHJJIVUFJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354963-11-3
Record name 4-bromo-2,3-dimethylbenzene-1-sulfonamide
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